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Compound of Interest

3-(4-Ethylphenyl)-2,2-
Compound Name:
dimethylpropanal

Cat. No.: B145890

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for the aromatic aldehyde 3-(4-Ethylphenyl)-2,2-dimethylpropanal. Due to the limited
availability of public experimental spectra for this specific compound, this document focuses on
predicted spectroscopic characteristics based on its chemical structure, supported by
established principles of NMR, IR, and MS analysis. Detailed, generalized experimental
protocols for obtaining such data are also presented to aid researchers in their laboratory work.

Chemical Structure and Properties

» IUPAC Name: 3-(4-Ethylphenyl)-2,2-dimethylpropanal

Synonyms: Floralozone, 4-Ethyl-a,a-dimethylbenzenepropanal

CAS Number: 67634-15-5[1][2]

Molecular Formula: C13H1s0[1][2]

Molecular Weight: 190.28 g/mol [1]

Predicted Spectroscopic Data
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The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for 3-(4-Ethylphenyl)-2,2-dimethylpropanal. These
predictions are based on the analysis of its structural fragments: a para-substituted
ethylbenzene ring, a neopentyl-like aldehyde core, and the interplay between these functional
groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. *H NMR (Proton NMR) Data (Predicted)
e Solvent: CDCls

e Frequency: 400 MHz

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
) Aldehyde proton (-
~9.5 Singlet (s) 1H
CHO)
Aromatic protons
~7.1 Doublet (d) 2H
(ortho to ethyl group)
Aromatic protons
~7.0 Doublet (d) 2H
(ortho to propyl group)
) Methylene protons (-
~2.8 Singlet (s) 2H
CHz2-Ar)
Methylene protons of
~2.6 Quartet (q) 2H ethyl group (-CH2-
CHs)
Methyl protons of
~1.2 Triplet (t) 3H ethyl group (-CH2-
CHs)
) Gem-dimethyl protons
~1.1 Singlet (s) 6H

(-C(CH3)2)
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2.1.2. 3C NMR (Carbon NMR) Data (Predicted)

e Solvent: CDClIs

e Frequency: 100 MHz

Chemical Shift (6, ppm)

Assignment

~205 Aldehyde carbonyl carbon (-CHO)

~142 Aromatic quaternary carbon (C-ethyl)

~135 Aromatic quaternary carbon (C-propyl)
~130 Aromatic CH carbons

~128 Aromatic CH carbons

~50 Methylene carbon (-CHz-Ar)

~45 Quaternary carbon (-C(CHs)z2)

~28 Methylene carbon of ethyl group (-CH2-CHs3)
~22 Gem-dimethyl carbons (-C(CHs)2)

~15 Methyl carbon of ethyl group (-CH2-CHs3)

Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Intensity Assignment
~3050 Medium Aromatic C-H stretch
Aliphatic C-H stretch (methyl
~2960, ~2870 Strong
and methylene groups)
] Aldehyde C-H stretch (Fermi
~2820, ~2720 Medium, weak
doublet)[3][4]
C=0 stretch of a saturated
~1725 Strong
aldehyde[5]
) Aromatic C=C ring stretches|6]
~1610, ~1510 Medium
[7]
para-Disubstituted benzene C-
~820 Strong

H out-of-plane bend

Mass Spectrometry (MS)

« lonization Mode: Electron lonization (El)

m/z Relative Intensity Assignment

190 Moderate Molecular ion [M]*

189 Moderate [M-H]*

161 Moderate [M-CHOJ*

119 Strong ([:I\:t—iir(sH3)zCHO]+ (benzylic
105 Moderate [CsHo]* (ethyltropylium ion)
91 Moderate [C7H7]* (tropylium ion)

Experimental Protocols

The following are generalized protocols for acquiring high-quality spectroscopic data for 3-(4-

Ethylphenyl)-2,2-dimethylpropanal. Instrument parameters should be optimized for the
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specific spectrometer being used.

NMR Spectroscopy

e Sample Preparation:
o Accurately weigh approximately 5-10 mg of 3-(4-Ethylphenyl)-2,2-dimethylpropanal.

o Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCIs) containing
0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

o Transfer the solution to a clean, dry 5 mm NMR tube.
e 1H NMR Acquisition:
o Tune and shim the spectrometer for the sample.
o Acquire a one-pulse *H spectrum with a 90° pulse angle.
o Set the spectral width to cover the range of -2 to 12 ppm.
o Use a relaxation delay of at least 5 seconds to ensure quantitative integration.

o Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and perform
phase and baseline corrections.

o Reference the spectrum to the TMS signal at 0.00 ppm.
o Integrate all signals.
e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.
o Set the spectral width to cover the range of 0 to 220 ppm.

o Use a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024
scans).
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o Process the data with a line broadening factor of 1-2 Hz.

o Reference the spectrum to the CDCIs solvent signal at 77.16 ppm.

IR Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):
o Ensure the ATR crystal is clean.

o Place a small drop of the neat liquid sample of 3-(4-Ethylphenyl)-2,2-dimethylpropanal
directly onto the ATR crystal.

o Data Acquisition:

[e]

Acquire the spectrum over the range of 4000 to 400 cm™1.

o

Co-add at least 16 scans to improve the signal-to-noise ratio.

[¢]

Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

[¢]

The instrument software will automatically ratio the sample spectrum to the background
spectrum to generate the absorbance spectrum.

Mass Spectrometry

o Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

o Prepare a dilute solution of 3-(4-Ethylphenyl)-2,2-dimethylpropanal in a volatile organic
solvent (e.g., dichloromethane or hexane).

o Inject a small volume (e.g., 1 pL) of the solution into the GC inlet.

o Use a suitable capillary column (e.g., a non-polar DB-5ms column) and a temperature
program that allows for the separation of the compound from any impurities.

e Mass Analysis (Electron lonization - El):

o Set the electron energy to the standard 70 eV.
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o Scan a mass range appropriate for the compound (e.g., m/z 40-300).

o The mass spectrum corresponding to the GC peak of 3-(4-Ethylphenyl)-2,2-
dimethylpropanal will be recorded.

Structural Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of 3-(4-
Ethylphenyl)-2,2-dimethylpropanal using the combined spectroscopic data.

Spectroscopic Structure idation of 3-(4
NMR Spectroscopy

y)-2,2-dimett

prop
IR Spectroscopy Mass Spectrometry
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Caption: Logical workflow for structural elucidation.
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This guide serves as a foundational resource for the spectroscopic analysis of 3-(4-
Ethylphenyl)-2,2-dimethylpropanal. Researchers can utilize the predicted data and
experimental protocols herein to facilitate their own analytical work and structural confirmation
of this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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